![molecular formula C25H31NO8 B607502 Fmoc-NH-PEG4-CH2COOH CAS No. 437655-95-3](/img/structure/B607502.png)
Fmoc-NH-PEG4-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-NH-PEG4-CH2COOH: is a compound that contains an Fmoc-protected amine and a terminal carboxylic acid. The polyethylene glycol (PEG) spacer increases the aqueous solubility of the resulting compound. The Fmoc group can be deprotected under basic conditions to form a free amine, which can be used for further conjugations. The terminal carboxylic acid readily reacts with primary and secondary amines under various amide coupling conditions to form a stable amide bond .
Wirkmechanismus
Target of Action
Fmoc-NH-PEG4-CH2COOH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are being linked in these constructs.
Mode of Action
Instead, it forms a bridge between two other molecules, allowing them to function together as a single unit . The Fmoc group can be deprotected under basic conditions to obtain a free amine, which can be used for further conjugations .
Biochemical Pathways
The biochemical pathways affected by this compound are dependent on the specific molecules it is linking. In the case of ADCs, the antibody component of the conjugate determines the target cell, while the drug component determines the biochemical pathway that is ultimately affected . Similarly, for PROTACs, one ligand is for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by the molecules it is linked to. As a part of an ADC or PROTAC, it would be subject to the same Absorption, Distribution, Metabolism, and Excretion (ADME) properties as the conjugate as a whole .
Result of Action
The result of the action of this compound is the formation of a stable ADC or PROTAC that can deliver a drug to a specific target cell or degrade a specific protein, respectively . The ultimate cellular effects are therefore determined by the action of the drug or the degradation of the target protein.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the hydrophilic PEG spacer increases solubility in aqueous media . Additionally, the stability of the amide bond formed by the terminal carboxylic acid can be influenced by pH and the presence of certain enzymes .
Biochemische Analyse
Biochemical Properties
The Fmoc group in Fmoc-NH-PEG4-CH2COOH can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Cellular Effects
The hydrophilic PEG spacer in this compound is known to increase solubility in aqueous media , which could potentially influence cellular uptake and distribution.
Molecular Mechanism
The molecular mechanism of this compound is primarily through its role as a linker in the synthesis of antibody-drug conjugates (ADCs) . The Fmoc group can be deprotected to obtain the free amine, which can then be used for further conjugations .
Temporal Effects in Laboratory Settings
It is known that the compound is typically stored at -20°C for long-term storage .
Transport and Distribution
The hydrophilic PEG spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its transport and distribution.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
PEGylation: The protected amine is then reacted with a PEG spacer, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the PEGylated intermediate.
Carboxylation: The terminal hydroxyl group of the PEG spacer is then converted to a carboxylic acid using an oxidizing agent like Jones reagent or potassium permanganate.
Industrial Production Methods: Industrial production of Fmoc-NH-PEG4-CH2COOH follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale protection of the amine group.
- PEGylation using high-purity PEG spacers.
- Carboxylation under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions, such as with piperidine in dimethylformamide (DMF), to yield the free amine.
Amide Coupling: The terminal carboxylic acid can react with primary and secondary amines in the presence of coupling reagents like EDC, DCC, or HATU to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Amide Coupling: EDC, DCC, HATU in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products:
Deprotection: Free amine derivative.
Amide Coupling: Amide-linked conjugates.
Wissenschaftliche Forschungsanwendungen
Medical Research
Fmoc-NH-PEG4-CH2COOH is extensively applied in medical research, particularly in the development of drug delivery systems. The compound serves as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These systems leverage the hydrophilic properties of PEG to improve the solubility and stability of therapeutic agents while facilitating targeted delivery to specific cells or tissues.
Case Study: Antibody-Drug Conjugates
In a study involving ADCs, this compound was used to conjugate cytotoxic drugs to antibodies. The hydrophilic PEG spacer allowed for improved circulation time in the bloodstream, enhancing the therapeutic index of the drug while minimizing off-target effects. This approach has shown promise in treating various cancers by delivering potent drugs directly to tumor cells.
Drug Release Mechanisms
The compound is also utilized in drug release studies where controlled release is essential. The terminal carboxylic acid can form stable amide bonds with primary amines, allowing for the attachment of therapeutic agents that can be released under specific conditions (e.g., pH changes or enzymatic activity).
Case Study: Controlled Release Systems
Research has demonstrated that formulations incorporating this compound can achieve controlled release profiles for encapsulated drugs. For instance, a formulation designed for sustained release of anti-inflammatory agents showed significant improvements in therapeutic efficacy and reduced side effects compared to traditional delivery methods.
Nanotechnology Applications
In nanotechnology, this compound serves as a building block for creating nanocarriers. Its ability to enhance solubility and stability makes it ideal for formulating lipid nanoparticles and other nanostructures used in drug delivery and imaging applications.
Case Study: Lipid Nanoparticles
Studies have reported successful incorporation of this compound into lipid nanoparticles designed for mRNA delivery. The PEGylation improved the nanoparticles' biocompatibility and cellular uptake, leading to enhanced gene expression levels in target cells.
Polypeptide Synthesis Support
The compound is instrumental in polypeptide synthesis where it acts as a protective group during solid-phase peptide synthesis (SPPS). The Fmoc group can be easily removed under basic conditions, allowing for the sequential addition of amino acids.
Case Study: Peptide Therapeutics
In peptide therapeutic development, this compound has been utilized to synthesize peptides with enhanced stability and bioactivity. This application is particularly relevant in designing peptides that target specific receptors or pathways involved in disease processes.
Functional Coatings and New Materials
This compound is also explored in the development of functional coatings for biomaterials. Its ability to modify surface properties enhances biocompatibility and reduces protein adsorption, which is crucial for implantable devices and tissue engineering applications.
Case Study: Biocompatible Coatings
Research has shown that surfaces modified with this compound exhibit reduced thrombogenicity and improved cell adhesion properties, making them suitable for vascular grafts and other medical implants.
Vergleich Mit ähnlichen Verbindungen
Fmoc-NH-PEG2-CH2COOH: Contains a shorter PEG spacer, resulting in lower solubility and flexibility compared to Fmoc-NH-PEG4-CH2COOH.
Fmoc-NH-PEG3-CH2COOH: Has a slightly shorter PEG spacer, offering intermediate properties between Fmoc-NH-PEG2-CH2COOH and this compound.
Fmoc-NH-PEG5-CH2COOH: Contains a longer PEG spacer, providing higher solubility and flexibility but may be more challenging to synthesize.
Uniqueness:
- This compound offers a balanced PEG spacer length, providing optimal solubility and flexibility for various applications.
- The compound’s ability to form stable amide bonds with primary and secondary amines makes it highly versatile for conjugation reactions.
Biologische Aktivität
Fmoc-NH-PEG4-CH2COOH (CAS: 437655-95-3) is a specialized compound that combines a hydrophilic polyethylene glycol (PEG) spacer with an Fmoc-protected amine and a terminal carboxylic acid. This structure enhances its solubility in aqueous environments, making it suitable for various biological applications, particularly in drug delivery and bioconjugation.
Chemical Structure
The compound can be represented as follows:
Where:
- Fmoc : Fluorenylmethyloxycarbonyl group, a protective group for amines.
- PEG4 : A four-unit polyethylene glycol chain.
- CH2COOH : A terminal carboxylic acid group.
Applications in Medical Research
- Drug Delivery Systems : this compound is utilized in the development of antibody-drug conjugates (ADCs), enhancing the solubility and stability of therapeutic agents. The terminal carboxylic acid can react with amine groups to form stable amide bonds, facilitating the conjugation of drugs to antibodies .
- Nanotechnology : The compound's properties make it ideal for creating nanocarriers that can deliver drugs more effectively. Its hydrophilic nature reduces non-specific binding, improving the targeting of therapeutic agents .
- Cell Culture : In cell culture applications, this compound serves as a scaffold for peptide synthesis, aiding in the creation of biomaterials that mimic natural extracellular matrices .
The biological activity of this compound is primarily attributed to its ability to facilitate peptide synthesis and conjugation processes:
- Deprotection and Conjugation : The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions. This feature is crucial for synthesizing peptides and other biomolecules .
- Enzymatic Accessibility : The PEG linker enhances the accessibility of peptides to enzymes, improving the kinetics of enzymatic reactions. This characteristic is vital in assays where enzyme-substrate interactions are studied .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Peptide Synthesis : In one study, researchers successfully used this compound as a linker for synthesizing peptides on solid supports. The presence of PEG significantly improved the yield and purity of the synthesized peptides compared to traditional methods .
- Antibody Conjugation : Another study demonstrated the use of this compound in creating stable ADCs. The hydrophilic PEG spacer was shown to enhance the solubility and stability of the conjugates in physiological conditions, leading to improved therapeutic efficacy .
- Nanofiber Applications : Research involving nanofiber scaffolds incorporated this compound to promote cell adhesion and growth. The results indicated enhanced cellular interactions due to the multivalent clustering of adhesion ligands facilitated by the PEG component .
Comparative Data Table
Property | Value |
---|---|
Molecular Weight | 437655-95-3 |
Solubility | High (0.384 mg/ml) |
Bioavailability Score | 0.56 |
Log P (octanol-water partition) | 2.06 |
H-bond Donors | 2 |
H-bond Acceptors | 8 |
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c27-24(28)18-33-16-15-32-14-13-31-12-11-30-10-9-26-25(29)34-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,26,29)(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNLDOFYRFOXLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.